![molecular formula C22H16N2O2S2 B2684791 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol CAS No. 22128-96-7](/img/structure/B2684791.png)
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol
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Overview
Description
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a complex chemical compound with a unique structure that includes two benzo[d]thiazol-2-ylmethyl groups attached to a benzene-1,4-diol core. This compound is known for its diverse applications in scientific research, particularly in the fields of organic electronics, catalysis, and drug discovery.
Mechanism of Action
Target of Action
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M tuberculosis
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is not reported in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol typically involves the reaction of benzene-1,4-diol with benzo[d]thiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene-1,4-diol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzo[d]thiazol-2-ylmethyl derivatives.
Scientific Research Applications
The compound 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a versatile chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an anticancer agent. Studies have indicated that derivatives of benzo[d]thiazole possess significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzo[d]thiazole and evaluated their cytotoxicity against human cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against breast cancer cells, indicating strong anticancer potential .
Fluorescent Probes
The compound's ability to fluoresce makes it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties allow for real-time monitoring of cellular processes.
Application Example: Cellular Imaging
A recent study utilized this compound as a fluorescent marker to visualize mitochondrial dynamics in live cells. The results demonstrated effective localization within mitochondria, providing insights into mitochondrial function and pathology .
Material Science
In material science, the compound has been explored for its potential use in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Data Table: Comparison of OLED Performance
Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
---|---|---|---|
This compound | 5000 | 45 | 1000 |
Standard OLED Material | 7000 | 60 | 1500 |
This table illustrates that while the compound shows lower performance metrics compared to standard materials, it presents opportunities for optimization and further research .
Biochemical Applications
The dual hydroxyl groups present in the structure allow for potential interactions with biomolecules, making it useful in biochemical assays.
Example: Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, a study highlighted its inhibitory effect on cyclooxygenase enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative with similar fluorescent properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A thiadiazole derivative with applications in organic electronics and catalysis.
Uniqueness
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is unique due to its dual benzo[d]thiazol-2-ylmethyl groups, which confer distinct electronic and steric properties. These properties enhance its performance in applications such as organic electronics and catalysis, making it a valuable compound in scientific research.
Biological Activity
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a synthetic compound characterized by its unique structural framework comprising two benzo[d]thiazol-2-ylmethyl groups attached to a benzene-1,4-diol core. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and organic electronics. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C20H16N2O2S2. The structural representation indicates the presence of hydroxyl groups and thiazole moieties that contribute to its reactivity and biological properties.
The biological activity of this compound appears to be linked to several mechanisms:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .
- Anticancer Activity : Studies indicate that benzothiazole derivatives can inhibit the growth of cancer cell lines. For example, related compounds have demonstrated cytotoxic effects against leukemia and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
- Antitubercular Activity : There is evidence suggesting that benzothiazole derivatives possess anti-tubercular properties. The compound may interfere with the metabolic pathways of Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Benzothiazole derivatives | Inhibition of bacterial growth |
Anticancer | Various benzothiazole compounds | Cytotoxicity against leukemia and solid tumors |
Antitubercular | Benzothiazole derivatives | Inhibition of Mycobacterium tuberculosis growth |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range (e.g., CC50=4−9μM) against leukemia cells .
- Antimicrobial Studies : In vitro tests showed that some benzothiazole compounds had minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, the structural similarities suggest potential antimicrobial activity .
- Mechanistic Insights : Research into the mechanism of action revealed that benzothiazole compounds may induce apoptosis through mitochondrial pathways in cancer cells. This was evidenced by flow cytometry analysis showing increased apoptotic markers upon treatment with these compounds .
Properties
IUPAC Name |
2,5-bis(1,3-benzothiazol-2-ylmethyl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-17-10-14(12-22-24-16-6-2-4-8-20(16)28-22)18(26)9-13(17)11-21-23-15-5-1-3-7-19(15)27-21/h1-10,25-26H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRIMGGDAYANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC(=C(C=C3O)CC4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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